

Ethyl D-valinate hydrochloride CAS number

73913-64-1

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Compound of Interest

Compound Name: *Ethyl D-valinate hydrochloride*

Cat. No.: B613183

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An In-Depth Technical Guide to **Ethyl D-valinate hydrochloride** (CAS: 73913-64-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl D-valinate hydrochloride, with the CAS number 73913-64-1, is a chiral amino acid ester derivative of significant interest in the fields of pharmaceutical and organic synthesis. As a versatile building block, it plays a crucial role in the development of novel therapeutics, particularly in the synthesis of peptides and peptidomimetics. The incorporation of the D-enantiomer of valine can confer unique properties to bioactive molecules, such as enhanced stability against enzymatic degradation. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and applications of **Ethyl D-valinate hydrochloride**.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl D-valinate hydrochloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	73913-64-1	[1] [2]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[1] [2]
Molecular Weight	181.66 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	102-106 °C	[4]
Optical Rotation	$[\alpha]^{20}/D = -7.3 \pm 1^\circ$ (c=2 in H ₂ O)	[4]
Solubility	Soluble in water.	[4]

Synthesis of Ethyl D-valinate hydrochloride

The synthesis of **Ethyl D-valinate hydrochloride** is typically achieved through the esterification of D-valine. A common and effective method involves the use of thionyl chloride in ethanol.

Experimental Protocol: Esterification of D-valine using Thionyl Chloride

This protocol is adapted from a procedure for the synthesis of D-alanine ethyl ester hydrochloride, a closely related compound.[\[5\]](#)

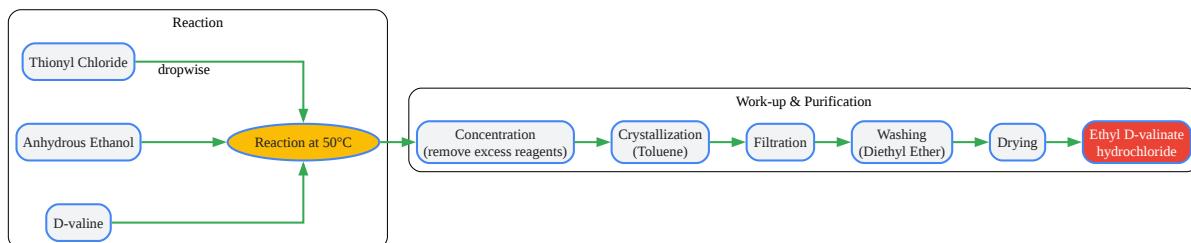
Materials:

- D-valine
- Anhydrous Ethanol
- Thionyl chloride (SOCl₂)
- Toluene
- Diethyl ether

Procedure:

- Suspend D-valine (e.g., 14.5 g) in anhydrous ethanol (e.g., 40 g) in a round-bottom flask equipped with a stirrer and a reflux condenser at room temperature.
- Raise the internal temperature of the suspension to 50 °C.
- Slowly add thionyl chloride (e.g., 22.8 g) dropwise to the suspension over a period of 2 hours, maintaining the temperature at 50 °C.
- After the addition is complete, continue to stir the reaction mixture at 50 °C for an additional 3 hours.
- Concentrate the reaction mixture under reduced pressure to remove unreacted ethanol and thionyl chloride, while maintaining the internal temperature at or above 50 °C.
- To the concentrated residue, add toluene (e.g., 51.7 g) and heat to 70 °C to ensure a homogeneous solution.
- Cool the solution to an internal temperature of 20 °C over 2 hours to induce crystallization.
- Collect the precipitated crystals by filtration.
- Wash the crystals with diethyl ether (e.g., 40 g).
- Dry the crystals under reduced pressure to obtain **Ethyl D-valinate hydrochloride**.

Synthesis Workflow

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A flowchart of the synthesis and purification process for **Ethyl D-valinate hydrochloride**.

Analytical Methods

The purity and enantiomeric excess of **Ethyl D-valinate hydrochloride** are critical parameters. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for its analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of **Ethyl D-valinate hydrochloride**.

Experimental Protocol (General Method): This protocol is based on general methods for the chiral separation of amino acid esters.[\[1\]](#)[\[6\]](#)

- Column: A chiral stationary phase (CSP) column, such as a Chiralcel OD-3R, is suitable for the separation of derivatized amino acid enantiomers.[\[1\]](#)

- Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., ammonium acetate) is commonly used. The exact ratio should be optimized for the specific column and system.
- Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm).
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID can be used to assess the purity of **Ethyl D-valinate hydrochloride**, particularly for volatile impurities. The amino acid ester may require derivatization to improve its volatility and chromatographic performance.[7][8]

Experimental Protocol (Adapted Method): This protocol is adapted from a method for L-valine methyl ester hydrochloride.

- Derivatization (optional but recommended): Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed to increase volatility.[8] Alternatively, derivatization with ethyl chloroformate can be employed.[2]
- Column: A capillary column with a suitable stationary phase, such as a 5% phenyl methylpolysiloxane (e.g., TRACE TR-5), is recommended for the analysis of derivatized amino acids.[8]
- Carrier Gas: Nitrogen or Helium.
- Injector and Detector Temperature: Typically set around 250-280 °C.
- Oven Temperature Program: A temperature gradient is usually employed, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.
- Detection: Flame Ionization Detector (FID).

Applications in Research and Drug Development

Ethyl D-valinate hydrochloride is a valuable chiral building block with several applications in the pharmaceutical industry.

- Peptide Synthesis: It is used as a component in the synthesis of peptides. The incorporation of a D-amino acid can significantly increase the resistance of the resulting peptide to proteolytic degradation, thereby enhancing its *in vivo* stability and therapeutic potential.[\[4\]](#)
- Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, D-valine derivatives are used in the development of antiviral and anticancer drugs.[\[4\]](#)
- Chiral Ligands: It can be used in the synthesis of chiral ligands for asymmetric catalysis.

Biological Significance and Signaling Pathways

While **Ethyl D-valinate hydrochloride** itself is primarily a synthetic intermediate, the D-valine moiety it provides is of significant biological interest. Peptides containing D-amino acids are being explored for their ability to modulate various signaling pathways with enhanced stability.

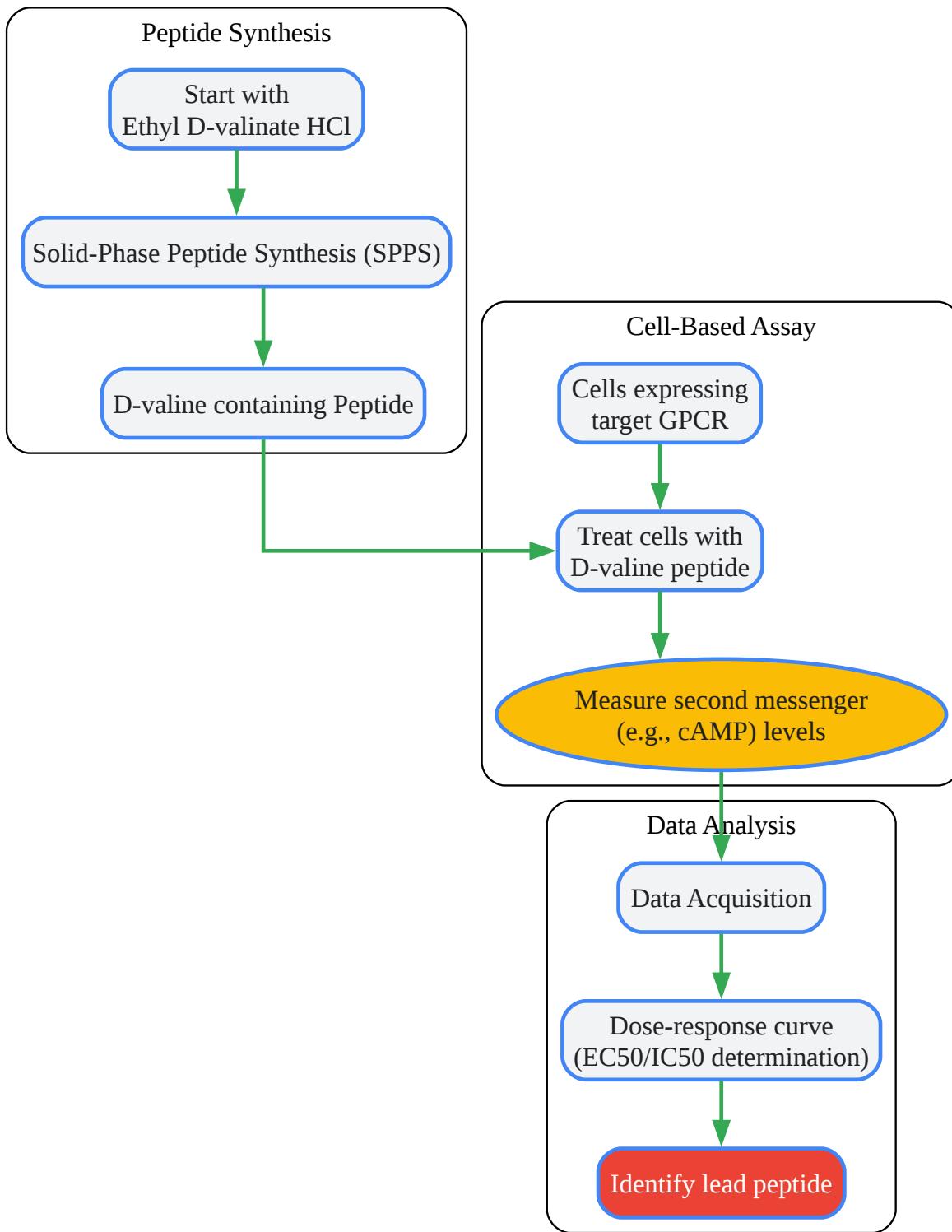
D-Amino Acid Containing Peptides and G-Protein Coupled Receptors (GPCRs)

Peptide ligands are crucial for the activation of many G-protein coupled receptors (GPCRs). A major limitation of native peptide ligands as therapeutics is their rapid degradation. The substitution of L-amino acids with D-amino acids, such as D-valine, is a key strategy to overcome this limitation. These modified peptides can act as agonists or antagonists for GPCRs involved in a wide range of physiological processes. The interaction of a D-amino acid containing peptide with a GPCR can initiate a signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃), leading to a cellular response.[\[9\]](#)[\[10\]](#)

D-Amino Acid Peptides in Neurodegenerative Disease Research

In the context of Alzheimer's disease, the aggregation of the amyloid-beta (A β) peptide is a key pathological event. D-amino acid containing peptides have been designed to interact with A β and inhibit its aggregation, thereby reducing its neurotoxicity.[\[4\]](#)[\[11\]](#) The mechanism of A β neurotoxicity is complex and is believed to involve the disruption of cellular signaling pathways, including those related to synaptic function and cell survival.[\[4\]](#)

The following diagram illustrates a generalized workflow for screening D-amino acid containing peptides for their effect on a GPCR-mediated signaling pathway.



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A workflow for the synthesis and screening of D-valine containing peptides on GPCR signaling.

Safety and Handling

Ethyl D-valinate hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It may cause eye, skin, and respiratory tract irritation. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl D-valinate hydrochloride is a key chiral building block with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. Its value lies in the introduction of the D-valine stereocenter, which can impart desirable properties such as increased metabolic stability to the final product. A thorough understanding of its properties, synthesis, and analysis is essential for researchers and professionals working in drug discovery and development. The continued exploration of D-amino acid containing molecules promises to yield novel therapeutics with improved efficacy and pharmacokinetic profiles.

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